

A Technical Guide to the Pharmacological Properties of (2S)-Isoxanthohumol

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Compound of Interest		
Compound Name:	(2S)-Isoxanthohumol	
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Abstract

(2S)-Isoxanthohumol (IXN), a prenylflavonoid originating from the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse pharmacological activities. As a microbial biotransformed metabolite of isoxanthohumol, it exhibits a range of biological effects, including anti-inflammatory, anticancer, antioxidant, and metabolic regulatory properties. This technical guide provides an in-depth overview of the core pharmacological properties of (2S)-Isoxanthohumol, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing critical signaling pathways and metabolic processes using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Isoxanthohumol (IXN) is a prominent prenylflavanone found in hops and beer, primarily formed from the isomerization of xanthohumol (XN) during the brewing process.[1][2] In the human body, IXN can be further metabolized, notably by the gut microbiota, into the potent phytoestrogen 8-prenylnaringenin (8-PN).[3][4] (2S)-Isoxanthohumol is one of the enantiomers of isoxanthohumol.[1][5] This guide focuses on the specific pharmacological attributes of this stereoisomer where data is available, and also discusses the properties of isoxanthohumol in general, as many studies do not distinguish between the enantiomers.



The pharmacological profile of isoxanthohumol is broad, with demonstrated effects on multiple signaling pathways and cellular processes. Its potential therapeutic applications are being explored in various domains, including oncology, metabolic disorders, and inflammatory diseases.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of isoxanthohumol are critical to understanding its physiological effects. Studies in both rodents and humans have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters

Pharmacokinetic studies have revealed that isoxanthohumol generally has low systemic availability.[6] Following oral administration, it is rapidly absorbed, with plasma concentrations peaking within a few hours.[6][7] The compound undergoes enterohepatic recycling, which is suggested by the appearance of multiple peaks in serum concentration over time.[8]

Table 1: Pharmacokinetic Parameters of Isoxanthohumol in Rodents

Parameter	Value	Species	Dosage	Administrat ion Route	Source
Cmax	3.95 ± 0.81 μ mol/L	Mice	50 mg/kg BW	Oral	[6][7]
Tmax	0.5 h	Mice	50 mg/kg BW	Oral	[6]
Bioavailability	~4-5%	Rats	100 mg/kg	Oral	[8]

Tissue Distribution

Following absorption, isoxanthohumol distributes to various tissues, with the highest concentrations typically found in the liver and kidneys.[6][7] This distribution pattern is consistent with its primary sites of metabolism.

Table 2: Tissue Distribution of Isoxanthohumol in Mice (Single Oral Dose of 50 mg/kg BW)

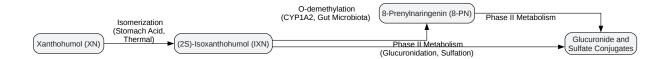


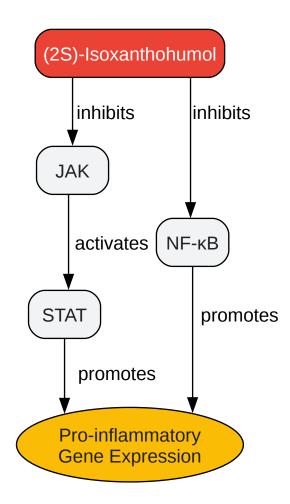
Tissue	Peak Concentration (nmol/g tissue)	Time to Peak	Source
Liver	~1.5	0.5 h	[6]
Kidney	~3.0	0.5 h	[6]
Lung	~0.1	0.5 h	[6]
Pancreas	~0.4	1 h	[6]
Spleen	~0.3	4 h	[6]
Heart	~0.1	0.5 h	[6]

Metabolism

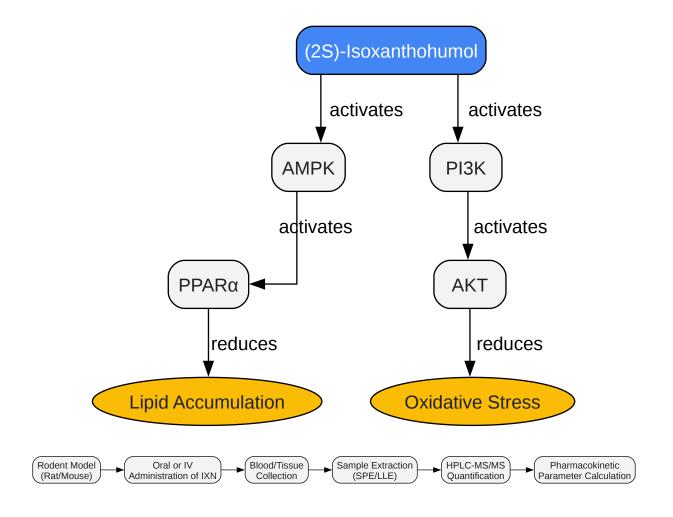
The metabolism of isoxanthohumol is a key determinant of its biological activity. It undergoes both phase I and phase II metabolic transformations. A critical metabolic step is the O-demethylation to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This conversion is mediated by hepatic cytochrome P450 enzymes, such as CYP1A2, and significantly by the gut microflora.[4][9] Isoxanthohumol and its metabolites are also conjugated with glucuronic acid and sulfate for excretion.[6][8]











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